3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound has garnered interest due to its unique substitution pattern on the quinazoline ring, which enhances its biological efficacy and specificity in various applications.
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol is classified under:
The synthesis of 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol typically involves several key steps:
The reactions typically require careful control of temperature and pH to optimize yields and minimize side reactions. The use of solvents such as dimethyl sulfoxide or acetonitrile is common during these synthetic processes.
This structure indicates a complex arrangement that contributes to its chemical properties and potential biological activity.
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or degradation of sensitive functional groups.
The mechanism of action for 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol is primarily linked to its interactions with biological targets such as protein kinases. It is believed to act as an inhibitor of tyrosine kinase receptors that are often overexpressed in various cancers.
Research indicates that this compound may disrupt signaling pathways critical for cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapy.
The melting point and boiling point data are essential for understanding its stability under various conditions but were not specified in the available literature.
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol has several notable applications:
This compound's diverse applications highlight its significance within both academic research and industrial settings.
Quinazolin-4(3H)-ones represent a subclass of nitrogen-containing heterocycles featuring a benzopyrimidine core with a carbonyl group at the C4 position. The core structure is formally derived by fusing a benzene ring with the 4-position of pyrimidin-4(3H)-one. Classification depends on substitution patterns:
Table 1: Structural Comparison of Key Quinazolinone Derivatives
Compound Name | Molecular Formula | CAS/ PubChem CID | Core Substitutions |
---|---|---|---|
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol | C₂₁H₁₇N₃O | 72700-24-4 | C2: 4-Methylphenyl; C4: 3-Aminophenol |
2-(4-Methylphenyl)quinazolin-4(3H)-one | C₁₅H₁₂N₂O | 135452109 | C2: 4-Methylphenyl; C4: Unsubstituted |
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol | C₂₁H₁₇N₃O | 700756 | C2: 3-Methylphenyl; C4: 3-Aminophenol |
4-[(2-Methylquinazolin-4-yl)amino]phenol | C₁₅H₁₃N₃O | 72700-24-4 | C2: Methyl; C4: 4-Aminophenol |
The target compound’s nomenclature adheres to systematic rules:
Quinazolin-4(3H)-one chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline. Methodological advancements followed, including Gabriel’s classical routes (1903) using anthranilic acid derivatives and Niementowski’s condensation (1895) of anthranilic acid with amides or imidates [3] [7]. The mid-20th century marked a pivotal shift toward pharmacological exploitation:
Substituents at C2, C3, N3, C6, and C7 critically modulate the bioactivity of quinazolin-4(3H)-ones:
Morpholinyl or piperazinyl groups introduce hydrogen-bond acceptors, augmenting target engagement (e.g., COX-2 inhibition) [9].
C4 Position:
Unsubstituted C4 carbonyls exhibit diminished activity, underscoring the amino group’s role in target recognition [3].
Benzene Ring Modifications:
Table 2: Structure-Activity Relationships (SAR) of Quinazolin-4(3H)-one Substitutions
Position | Functional Group | Biological Impact | Example Pharmacophore |
---|---|---|---|
C2 | 4-Methylphenyl | ↑ Lipophilicity (LogP +0.5); ↑ Planarity for receptor stacking | 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol |
C2 | Morpholinyl | ↑ H-bond acceptance; ↑ Solubility; COX-2 selectivity | 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine [9] |
C4 | 3-Aminophenol | Dual H-bond donation (NH/OH); Optimal steric profile | Target compound |
C6/C7 | Fluoro | ↑ Electron deficiency; ↑ Antimycobacterial activity (MIC: 4–8 µg/mL) | 7-Fluoro-2-styrylquinazolinone [3] |
N3 | Benzyl | ↓ Activity (steric bulk disrupts target binding) | Inactive analogs [3] |
Rational design of 3-{[2-(4-methylphenyl)quinazolin-4-yl]amino}phenol capitalizes on these principles:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2